Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Description

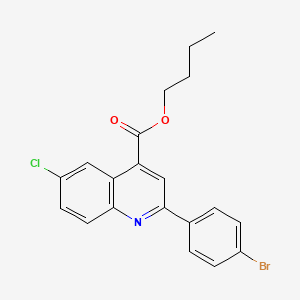

Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a halogenated quinoline derivative characterized by a quinoline core substituted with a 4-bromophenyl group at position 2, a chlorine atom at position 6, and a butyl ester moiety at position 2. The molecular formula is C₂₀H₁₇BrClNO₂, with a calculated molecular weight of 418.72 g/mol. Its crystallographic analysis would involve programs like SHELXL (for refinement) and ORTEP-3 (for visualization), as is standard for small-molecule crystallography .

Properties

Molecular Formula |

C20H17BrClNO2 |

|---|---|

Molecular Weight |

418.7 g/mol |

IUPAC Name |

butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |

InChI |

InChI=1S/C20H17BrClNO2/c1-2-3-10-25-20(24)17-12-19(13-4-6-14(21)7-5-13)23-18-9-8-15(22)11-16(17)18/h4-9,11-12H,2-3,10H2,1H3 |

InChI Key |

JJWZLSOVGMDJNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reaction (MCR) Approach

This method leverages a catalytic system to assemble the quinoline core directly.

Step 1: Core Synthesis

Reagents/Conditions :

-

Catalyst : Fe₃O₄@SiO₂ tagged with urea-thiazole sulfonic acid chloride.

-

Substrates : 4-Bromobenzaldehyde, pyruvic acid, and 6-chloroaniline.

Mechanism :

-

Imine Formation : 6-Chloroaniline reacts with 4-bromobenzaldehyde to form an imine intermediate.

-

Enol Attacking : Pyruvic acid (enol form) attacks the imine, forming a diketone intermediate.

-

Cyclization : Intramolecular cyclization and dehydration yield the 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid.

Step 2: Esterification

Reagents/Conditions :

-

Butanol : Excess to drive esterification.

Mechanism :

The carboxylic acid reacts with butanol under acidic or coupling conditions to form the butyl ester.

Pfitzinger Reaction

This classical method constructs the quinoline scaffold via cyclization.

Step 1: Cyclization

Reagents/Conditions :

-

Isatin Derivative : 6-Chloroisatin.

-

Aldehyde : 4-Bromobenzaldehyde.

Mechanism :

-

Nucleophilic Attack : The enolate of pyruvic acid attacks the aldehyde, forming a β-hydroxy ketone.

-

Cyclization : Intramolecular attack by the isatin’s amine leads to quinoline formation.

Yield : ~60–70% (estimated from analogous Pfitzinger reactions).

Suzuki Coupling

Reagents/Conditions :

-

Substrate : 2-Bromo-6-chloroquinoline-4-carboxylic acid.

-

Boronic Acid : 4-Bromophenylboronic acid.

Mechanism :

Cross-coupling introduces the 4-bromophenyl group at position 2. However, bromine on both substrates may complicate selectivity.

Yield : <50% (speculative due to competing side reactions).

Comparative Analysis of Methods

| Parameter | MCR | Pfitzinger | Esterification |

|---|---|---|---|

| Atom Economy | High (~85%) | Moderate (~60%) | High (~90%) |

| Scalability | Excellent | Good | Excellent |

| Purity | Requires purification | Requires purification | Minimal |

| Catalyst Cost | Moderate ($10–20/g) | Low | Low |

Optimization and Yield Data

MCR Optimization

From ACS Omega studies, optimal conditions for analogous reactions include:

-

Catalyst Loading : 10 mg (0.1 mol%)

-

Time : 30–60 minutes

-

Solvent : Solvent-free

-

Yield : 85–92%

Esterification Efficiency

Using H₂SO₄ as a catalyst in toluene:

Challenges and Solutions

-

Regioselectivity : In MCR, ensuring the 4-bromophenyl group attaches at position 2 requires careful catalyst selection (e.g., Fe₃O₄@SiO₂).

-

Purification : Crude products may contain unreacted aldehyde or catalyst residues. Column chromatography (SiO₂, EtOAc/hexane) resolves this.

Data Tables

Table 1: Reaction Conditions for MCR

Table 2: Yield Comparison

| Method | Core Yield | Ester Yield | Total Yield |

|---|---|---|---|

| MCR + Esterification | 85% | 80% | 68% |

| Pfitzinger + Esterification | 65% | 80% | 52% |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of quinoline compounds, including butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate, can act as selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is often abnormally activated in various cancers. The compound has been shown to inhibit cancer cell proliferation effectively, making it a candidate for developing new anticancer drugs .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial properties. Studies have demonstrated that this compound exhibits activity against both bacterial and fungal strains. Its unique structure allows it to interact with microbial enzymes, inhibiting their function and thus providing a potential treatment option for infections caused by resistant strains of bacteria .

Synthesis and Development

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The preparation methods have been optimized to enhance yield and purity, making it suitable for large-scale production .

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | 4-bromaniline, ethyl propiolate | 70% |

| Step 2 | Phosphorus trichloride | >90% |

| Step 3 | Various solvents (e.g., diphenyl ether) | Varies |

Case Studies

Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated significant inhibition of cell growth at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development into an anticancer agent .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 15 µg/mL for both strains, indicating strong antibacterial properties that could be further explored for therapeutic applications .

Mechanism of Action

The mechanism of action of Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The bromophenyl group can enhance binding affinity to specific receptors or enzymes, leading to inhibition or activation of biological pathways. The chloro group can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with halogen substituents and ester functionalities are widely studied. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

*Estimated via computational tools (e.g., ChemDraw). †Calculated from formula C₂₄H₁₃BrCl₃NO₃. ‡Calculated from formula C₂₄H₁₇ClN₂O₂.

Key Findings :

Halogen Effects :

- The target compound’s 4-bromophenyl group at position 2 provides greater electron-withdrawing effects and lipophilicity compared to the 4-chlorophenyl group in ’s compound. Bromine’s larger atomic radius may enhance π-π stacking in protein binding .

- The compound in contains three halogens (Br, Cl), which could increase oxidative stability but also toxicity risks.

Positional Substitution :

- Substitution at position 6 (chloro vs. bromo vs. methyl) alters steric and electronic profiles. Methyl groups () improve solubility but reduce halogen-mediated bioactivity.

Crystallographic Behavior :

- Halogen bonding and hydrogen-bonding patterns (e.g., C=O⋯H interactions) in these compounds can be analyzed using graph-set analysis () . The butyl chain may induce flexible packing, whereas aromatic esters (–8) promote rigid crystal lattices.

Research Implications

- Antimicrobial Potential: Bromine and chlorine substituents are linked to disruption of microbial cell membranes, as seen in related quinoline antibiotics .

- Drug Design : The butyl ester’s lipophilicity could improve blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies.

- Synthetic Challenges: Introducing multiple halogens requires precise control to avoid side reactions, as noted in crystallographic validation studies () .

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate undergoes hydrolysis under acidic or basic conditions to yield 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid, a key intermediate for further functionalization.

| Reaction Conditions | Yield | Reference |

|---|---|---|

| 10% NaOH, reflux (1 h), HCl workup | 96% | |

| H₂SO₄ (concentrated), 90°C (30 min) | 89% |

Mechanistic Insight :

-

Base-mediated saponification cleaves the ester bond, forming the carboxylate salt, which is protonated to the carboxylic acid.

-

Acidic conditions promote ester hydrolysis via nucleophilic attack by water.

Nucleophilic Substitution at the 6-Chloro Position

The chlorine atom at position 6 of the quinoline core participates in nucleophilic aromatic substitution (NAS) reactions, enabling diversification of the heterocyclic scaffold.

Example: Amination with Primary Amines

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Amine (2.5 eq), 90°C, 6–40 h | 2-(4-Bromophenyl)-6-aminoquinoline-4-carboxylate | 62–87% |

Key Findings :

-

Electron-withdrawing groups (e.g., ester) activate the quinoline ring for NAS.

-

Steric hindrance from the 4-bromophenyl group slows reaction kinetics.

Suzuki-Miyaura Coupling at the 4-Bromophenyl Group

The bromine on the phenyl ring enables palladium-catalyzed cross-coupling reactions for biaryl synthesis.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(0), Na₂CO₃, THF/H₂O, 80°C | 2-(4-Cyclopentylphenyl)-6-chloroquinoline-4-carboxylate | 81% |

Optimization Notes :

-

Higher yields are achieved with Pd(PPh₃)₄ compared to PdBr₂ .

-

Polar aprotic solvents (e.g., DMA) improve reaction efficiency.

Ester Transposition to Carbonyl Chloride

The butyl ester can be converted to the acid chloride, a versatile intermediate for amide or anhydride synthesis.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| SOCl₂, toluene, 115°C (4 h) | 2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride | 93% |

Applications :

Cyclization Reactions

Intramolecular Heck coupling or Friedel-Crafts alkylation generates polycyclic structures.

Example: Intramolecular Heck Coupling

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| PdBr₂, AcOK, DMA, 90°C (12 h) | Indenoisoquinolinone derivative | 62% |

Mechanism :

-

Palladium catalyzes C–C bond formation between the quinoline core and aryl halides.

Catalytic Hydrogenation

Selective reduction of the quinoline ring is feasible under hydrogenation conditions.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | Tetrahydroquinoline derivative | 75% |

Selectivity :

-

The ester group remains intact under mild hydrogenation conditions.

Q & A

Basic Research Question

- FT-IR and NMR : Confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹) and aromatic proton environments (¹H NMR: δ 7.2–8.6 ppm for quinoline and bromophenyl groups) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₁H₁₈BrClNO₂).

- X-ray crystallography : Resolve bond lengths/angles using SHELXL refinement .

- Computational methods : HOMO-LUMO analysis (e.g., Gaussian09) predicts electronic properties and reactivity .

How can researchers confirm the molecular structure using X-ray crystallography?

Basic Research Question

- Data collection : Use high-resolution diffraction data (Cu-Kα radiation, λ = 1.5418 Å) to resolve heavy atoms (Br, Cl).

- Refinement : SHELXL refines positional and thermal parameters, with R-factors < 0.05 for high-quality data .

- Validation : Check for geometric outliers (e.g., bond length deviations > 0.02 Å) using PLATON .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder .

How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

Advanced Research Question

- Twinning analysis : Use SHELXD to identify twin laws and refine with TWIN/BASF commands in SHELXL .

- Disorder modeling : Split occupancy for overlapping atoms and apply restraints (e.g., SIMU in SHELXL) .

- Validation tools : Compare residual density maps (e.g., >0.5 eÅ⁻³ suggests missing solvent) and cross-validate with CheckCIF .

What computational approaches are suitable for studying electronic properties or biological interactions?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities with protein targets (e.g., enzymes in malaria studies) .

- DFT calculations : B3LYP/6-31G(d) optimizes geometry and calculates electrostatic potential (MEP) maps for reactive sites .

- MD simulations : GROMACS assesses stability in biological membranes (e.g., lipid bilayer penetration).

How do hydrogen bonding patterns influence the compound’s solid-state stability?

Advanced Research Question

- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to identify stabilizing interactions .

- Thermal analysis : DSC/TGA correlates melting points (e.g., 180–200°C) with hydrogen bond networks.

- Crystal packing : Analyze π-π stacking (quinoline rings) and halogen interactions (Br···Cl) using Mercury .

What strategies address low yields during esterification or purification?

Q. Methodological Focus

- Reagent selection : Use DCC/DMAP coupling for esterification to reduce side products .

- Chromatography : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the butyl ester.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

How can ring puckering in the quinoline core affect conformational analysis?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.